molecular formula C20H14ClN3O B2411277 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide CAS No. 477492-94-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2411277
CAS No.: 477492-94-7
M. Wt: 347.8
InChI Key: ZGUCTIDDGQIYHD-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties The compound features a benzimidazole moiety, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUCTIDDGQIYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of 2-aminobenzimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions depending on the desired reaction . Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with enzymes and receptors involved in microbial and parasitic infections, contributing to its antimicrobial and antiparasitic activities .

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can be compared with other similar compounds, such as:

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its significant role in drug discovery. The compound's structure can be represented as follows:

Feature Description
Molecular Formula C15_{15}H12_{12}ClN3_{3}O
Molecular Weight 353.79 g/mol
Core Structure Benzimidazole with phenyl and chlorobenzamide substituents

The primary mechanism of action for this compound involves its role as an allosteric activator of human glucokinase (GK). Specifically, it targets the C522 residue of the p97 protein, leading to enhanced glucose metabolism. This mechanism is particularly relevant in the context of type-2 diabetes management, as improved glucose regulation can mitigate hyperglycemia.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit cell proliferation effectively:

Cell Line IC50_{50} (μM) Activity Type
A549 (Lung Cancer)2.12 ± 0.21Antitumor
HCC827 (Lung Cancer)5.13 ± 0.97Antitumor
NCI-H358 (Lung Cancer)0.85 ± 0.05Antitumor

These results suggest that this compound and its analogs may serve as promising candidates for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial and anti-inflammatory effects. A study involving various benzimidazole derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds demonstrating comparable efficacy to standard antibiotics .

Furthermore, the anti-inflammatory potential was highlighted in studies where certain derivatives exhibited significant effects at doses of 100 mg/kg in animal models, indicating their potential use in treating inflammatory conditions .

Pharmacokinetics and Safety Profile

Benzimidazole derivatives are generally characterized by good bioavailability and safety profiles. The pharmacokinetics of this compound suggest favorable absorption characteristics, making it a suitable candidate for further development as a therapeutic agent.

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of this compound in various biological contexts:

  • In Vivo Studies on Diabetes Management : Animal models treated with this compound showed improved glucose metabolism and regulation, supporting its potential application in diabetes management.
  • Antitumor Efficacy : In vitro assays demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines, reinforcing its role as a potential anticancer agent.
  • Antimicrobial Testing : The compound displayed notable activity against specific microbial strains, suggesting its utility in developing new antimicrobial therapies.

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